molecular formula C16H14N2OS B2532062 N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide CAS No. 941877-62-9

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide

Cat. No.: B2532062
CAS No.: 941877-62-9
M. Wt: 282.36
InChI Key: VYQFICXJBYWQBW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its unique combination of a benzothiazole ring with a phenylpropanamide moiety. This structure imparts specific biological activities and chemical reactivity that are not observed in other benzothiazole derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQFICXJBYWQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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